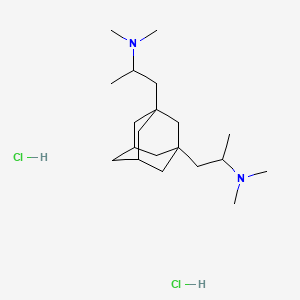

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride

Description

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride is a polycyclic amine derivative characterized by an adamantane core substituted at the 1- and 3-positions with 2-dimethylaminopropyl groups, each protonated as dihydrochloride salts. Adamantane derivatives are renowned for their rigid, lipophilic structures, which enhance metabolic stability and membrane permeability, making them attractive in drug discovery for central nervous system (CNS) and antiviral applications . The dimethylaminopropyl substituents introduce tertiary amine functionality, which may influence receptor binding, solubility, and pharmacokinetics.

Properties

CAS No. |

52673-66-2 |

|---|---|

Molecular Formula |

C20H40Cl2N2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-[3-[2-(dimethylamino)propyl]-1-adamantyl]-N,N-dimethylpropan-2-amine;dihydrochloride |

InChI |

InChI=1S/C20H38N2.2ClH/c1-15(21(3)4)8-19-10-17-7-18(11-19)13-20(12-17,14-19)9-16(2)22(5)6;;/h15-18H,7-14H2,1-6H3;2*1H |

InChI Key |

VBJPLMJXXYLNKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)(C2)CC(C)N(C)C)N(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The predominant synthetic route to This compound involves the alkylation of a suitable adamantane diamine precursor with a 2-dimethylaminoalkyl halide under basic conditions. The key steps include:

- Starting Material: 1,3-diaminoadamantane or related adamantane diamines.

- Alkylating Agent: 2-chloro-N,N-dimethylpropylamine or 2-chloro-N,N-dimethylethylamine derivatives.

- Base: Organic bases such as triethylamine or pyridine to neutralize the generated acid and promote nucleophilic substitution.

- Solvent: Anhydrous solvents like dichloromethane or chloroform.

- Temperature: Typically room temperature to mild heating (25–60 °C).

This reaction results in the formation of the bis-substituted adamantane tertiary amine, which is subsequently converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous conditions.

Detailed Reaction Scheme

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 1,3-diaminoadamantane | 2-chloro-N,N-dimethylpropylamine, triethylamine, anhydrous dichloromethane, 25–40 °C, 12–24 h | Formation of 1,3-bis(2-dimethylaminopropyl)adamantane (free base) |

| 2 | Salt formation | Anhydrous HCl gas or HCl in ether, 0–5 °C, 1–2 h | Conversion to dihydrochloride salt, precipitation of solid |

Industrial Scale Considerations

Industrial synthesis follows a similar pathway with modifications to enhance yield, safety, and scalability:

- Reactor Design: Use of jacketed reactors with temperature control to manage exothermic alkylation.

- Purification: Crystallization of the dihydrochloride salt from solvents such as ethanol/ethyl acetate mixtures to obtain high purity.

- Safety: Strict control of moisture and acid handling to prevent side reactions and ensure safe salt formation.

- Yield Optimization: Use of excess alkylating agent and optimized molar ratios to drive the reaction to completion.

Comparative Analysis of Preparation Methods from Literature

While direct literature on This compound is limited, related adamantane derivatives provide insight into preparation strategies.

These methods emphasize:

- Avoidance of hazardous reagents like liquid bromine when possible.

- Use of Ritter-type reactions or nucleophilic substitution for functionalization.

- Formation of acid addition salts (hydrochloride, hydrobromide) for isolation and purification.

Reaction Optimization and Conditions

Temperature and Time

- Alkylation reactions proceed efficiently at mild temperatures (25–60 °C), with reaction times ranging from 12 to 24 hours to ensure complete substitution.

- Salt formation is typically conducted at low temperatures (0–5 °C) to precipitate pure dihydrochloride salts.

Molar Ratios

- Excess alkylating agent (1.1–1.5 equivalents per amine group) is often used to drive the reaction to completion.

- Base is used in stoichiometric amounts to neutralize generated HCl.

Solvent Effects

- Anhydrous dichloromethane or chloroform provide good solubility and reaction medium.

- For salt crystallization, ethanol/ethyl acetate mixtures are effective.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Starting Material | 1,3-diaminoadamantane | Provides diamine core for bis-alkylation |

| Alkylating Agent | 2-chloro-N,N-dimethylpropylamine | Introduces dimethylaminopropyl groups |

| Base | Triethylamine or pyridine | Scavenges HCl, promotes nucleophilic substitution |

| Solvent | Anhydrous DCM or chloroform | Dissolves reactants, inert medium |

| Temperature (Alkylation) | 25–60 °C | Optimizes reaction rate, minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures complete alkylation |

| Salt Formation | HCl gas or HCl in ether, 0–5 °C | Converts free base to stable dihydrochloride salt |

| Purification | Crystallization from ethanol/ethyl acetate | Yields pure, solid salt |

Research Findings and Professional Insights

- The alkylation of adamantane diamines with dimethylaminoalkyl halides under mild basic conditions is a reliable and scalable route to the target compound.

- Formation of the dihydrochloride salt enhances compound stability, handling, and solubility.

- Avoiding hazardous reagents like liquid bromine and employing safer alternatives such as Ritter-type reactions or catalytic bromination improves safety and environmental profile.

- Industrial scale-up requires careful control of reaction exotherms and purification steps to maintain high purity and yield.

- The described methods are consistent with best practices in adamantane derivative synthesis and align with recent advances reported in peer-reviewed journals and patents.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The dimethylaminopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- Research indicates that 1,3-bis(2-dimethylaminopropyl)adamantane dihydrochloride exhibits significant antiviral properties. It has been shown to inhibit viral replication by interacting with specific enzymes crucial for viral life cycles. This mechanism makes it a candidate for therapeutic development against various viral infections, including influenza and potentially other viruses .

-

Neurological Disorders :

- The compound's structural characteristics suggest potential applications in treating neurological disorders. Similar compounds in the adamantane family have been used in the treatment of conditions such as Parkinson's disease and multiple sclerosis, indicating a pathway for exploration with this particular molecule .

-

Drug Delivery Systems :

- Due to its unique structure, this compound may serve as a carrier in drug delivery systems. The ability to modulate enzyme activity and receptor interactions positions it well for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.

Comparative Analysis with Other Adamantane Derivatives

The following table compares this compound with other notable adamantane derivatives:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adamantane | C10H16 | Basic structure; known for stability and hydrophobicity. |

| 1-Aminoadamantane | C11H17N | Contains an amino group; used in neurological studies. |

| Adamantane-1,3-diyldimethanamine dihydrochloride | C12H24Cl2N2 | Lacks dimethylaminopropyl groups; used in coordination chemistry. |

The comparative analysis highlights how the additional dimethylaminopropyl groups in this compound enhance its biological activity and solubility compared to simpler derivatives.

Case Studies and Research Findings

Numerous studies have been conducted on the antiviral efficacy of adamantane derivatives. For instance, a study demonstrated that certain analogs were effective against various strains of viruses at low concentrations, suggesting that modifications like those found in this compound could yield even more potent antiviral agents .

Additionally, the compound's potential as an immunomodulator has been explored in various preclinical models. Research indicates that compounds with similar structures have shown promise in enhancing immune responses against viral infections, further supporting the need for continued investigation into this compound's therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride and related dihydrochloride salts:

Key Observations:

- Adamantane vs.

- Tertiary vs. Primary Amines: The dimethylaminopropyl groups in the target compound provide tertiary amines, which may improve solubility and reduce metabolic oxidation compared to the primary amine in 1-(3-aminopropyl)adamantane hydrochloride .

- Azo Dyes vs. Pharmaceutical Agents: Bismark Brown Y’s azo-linked aromatic system is structurally distinct and serves non-pharmaceutical roles, highlighting the importance of core structure in determining application .

Pharmacological and Physicochemical Comparisons

Solubility and Stability:

- This compound: The dihydrochloride salt enhances water solubility, critical for bioavailability. Adamantane derivatives typically exhibit high thermal stability.

- MPP dihydrochloride : Demonstrated efficacy in vivo as an ERα antagonist, with slow-release pellets delivering sustained activity in murine models .

- (2S)-2,5-Diaminopentanamide dihydrochloride: Limited pharmacological data exist, though its linear structure may reduce cellular uptake compared to adamantane-based analogues .

Receptor Binding and Selectivity:

- The target compound’s adamantane scaffold may favor interactions with hydrophobic binding pockets (e.g., NMDA receptors or viral proteins), whereas MPP dihydrochloride’s pyrazole and phenol groups target nuclear hormone receptors like ERα .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.